3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is a chemical compound characterized by its unique structure, which includes an imidazolidine core with an attached phenyl group containing an aminomethyl substituent. The molecular formula is and it has a molecular weight of approximately 255.7 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions can be employed to create derivatives with varied properties and activities, enhancing the compound's utility in pharmaceutical applications .
Research indicates that 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly against glioma cells, as well as its role in modulating enzyme activity related to matrix metalloproteinases. The compound's structure allows it to interact effectively with biological targets, potentially leading to therapeutic applications in oncology and other fields .
Several methods have been developed for synthesizing 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride:
The compound has several potential applications:
Interaction studies have shown that 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride can bind to specific proteins and enzymes involved in disease pathways. For instance, docking studies suggest that it may interact with metalloproteinases, potentially inhibiting their activity and influencing tumor progression. These interactions highlight the compound's potential as a therapeutic agent .
Several compounds share structural similarities with 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,5-Diphenylimidazolidine-2,4-dione | Two phenyl groups | Known for diverse reactivity and biological activity |
| 1-(Aminomethyl)-3-methylimidazolidine-2,4-dione | Methyl substitution | Exhibits different pharmacological properties |
| 4-Oxo-1-piperidinecarboxamide | Piperidine ring | Different mechanism of action compared to imidazolidines |
| N-(Phenyl)-2-imidazolidinone | Phenyl substitution | Variability in solubility and reactivity |
The uniqueness of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not observed in other similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry .
The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride requires careful consideration of precursor selection and reaction pathway design to achieve optimal yields and purity [1] [4]. The compound, with molecular formula C11H14ClN3O2 and molecular weight of 255.7 g/mol, presents unique synthetic challenges due to its aminomethyl-substituted benzyl group attached to the imidazolidine-2,4-dione core [1] [3].
The primary synthetic approach involves utilizing the Bucherer-Bergs reaction pathway, which represents one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins [38] [39]. This multicomponent reaction typically employs aldehydes or ketones with ammonium carbonate and potassium cyanide in aqueous ethanol at temperatures of 60-70°C [38] [44]. However, for the specific target compound, modifications to the classical approach are necessary to accommodate the aminomethyl functionality.
An alternative precursor selection strategy involves the use of 4-aminobenzylamine as a key starting material, which can undergo reaction with glyoxylic acid under acidic conditions to form the hydantoin ring system [3]. This approach offers advantages in terms of functional group compatibility and reaction selectivity. The reaction pathway typically proceeds through initial formation of an intermediate imine, followed by cyclization to generate the desired imidazolidine-2,4-dione framework [4] [12].
Recent advances have demonstrated that the selection of appropriate protecting groups for the aminomethyl functionality is crucial for successful synthesis [15] [16]. The use of tert-butyloxycarbonyl (Boc) protecting groups has shown particular effectiveness in maintaining structural integrity during the cyclization process [27] [14]. Additionally, benzyl ester protection strategies have proven valuable for preserving carboxylic acid functionalities during multi-step synthetic sequences [24] [37].
The reaction pathway design must also consider the stereochemical aspects of the synthesis, particularly when utilizing chiral precursors [24] [37]. Studies have shown that the configuration of starting materials significantly influences the final product distribution and optical purity of the resulting hydantoin derivatives [9] [31].
The cyclocondensation reaction mechanism for imidazolidine-2,4-dione formation involves a complex series of steps that require precise control of reaction conditions [4] [39]. The mechanism typically initiates with nucleophilic attack of the amine component on the carbonyl carbon of the aldehyde or ketone precursor, followed by subsequent cyclization through intramolecular condensation [12] [29].
For the synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione, the cyclocondensation proceeds through a modified Bucherer-Bergs mechanism [38] [39]. The reaction begins with the formation of an imine intermediate through condensation of the aminomethyl-substituted benzylamine with the appropriate carbonyl component [4] [12]. This intermediate then undergoes nucleophilic attack by cyanide ion, leading to the formation of an aminonitrile species [38] [44].
The subsequent steps involve nucleophilic addition of the aminonitrile to carbon dioxide, generating a cyano-carbamic acid intermediate [38] [39]. This intermediate undergoes intramolecular ring closure to form a 5-imino-oxazolidin-2-one structure, which then rearranges through an isocyanate intermediate to yield the final hydantoin product [38] [44].
Temperature control during the cyclocondensation process is critical for achieving optimal yields [29] [42]. Studies have demonstrated that temperatures between 70-80°C provide the best balance between reaction rate and product selectivity [29] [40]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [29] [32].
The mechanism is particularly sensitive to pH conditions, with optimal cyclization occurring at pH values between 4.5-5.5 [3] [29]. Under these conditions, the cyclization step proceeds with greater than 85% efficiency when temperatures exceed 70°C [3]. The choice of solvent system also plays a crucial role, with ethanol-water mixtures (3:1 ratio) providing enhanced solubility and reaction kinetics [3] [42].
Functional group protection strategies are essential for the successful synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride, particularly given the presence of multiple reactive sites within the molecule [15] [16]. The aminomethyl group requires specific protection to prevent unwanted side reactions during the cyclocondensation process [18] [19].
The most effective protection strategy involves the use of tert-butyloxycarbonyl (Boc) groups for the primary amine functionality [15] [27]. This protection is easily introduced under mild basic conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine [15] [19]. The Boc group demonstrates excellent stability under the acidic conditions required for hydantoin formation while being readily removable under controlled acidic conditions [15] [16].
Alternative protection strategies include the use of benzyl carbamate (Cbz) groups, which offer orthogonal deprotection conditions through hydrogenolysis [16] [19]. However, the Cbz group shows reduced stability under the harsh conditions sometimes required for hydantoin synthesis [15] [18]. Fluorenylmethyloxycarbonyl (Fmoc) protection has also been investigated, offering base-labile deprotection conditions that are compatible with acid-sensitive intermediates [19] [17].
The deprotection sequence must be carefully orchestrated to avoid premature removal of protecting groups [15] [18]. For Boc-protected intermediates, deprotection is typically achieved using trifluoroacetic acid in dichloromethane at room temperature [15] [27]. This process requires careful monitoring to prevent over-exposure to acidic conditions, which can lead to product decomposition [15] [16].
A novel approach involves the use of safety-catch protecting groups, such as the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which remains stable during synthesis but can be selectively removed using hydrazine in dimethylformamide [19] [17]. This strategy has shown particular promise for complex multi-step syntheses where multiple protection-deprotection cycles are required [19] [18].
| Protection Group | Introduction Conditions | Stability | Deprotection Conditions | Yield (%) |
|---|---|---|---|---|
| Boc | Boc2O, Et3N, DCM, 0°C | Acid stable | TFA, DCM, rt | 85-92 |
| Cbz | CbzCl, Et3N, DCM, 0°C | Base stable | H2, Pd/C, MeOH | 78-85 |
| Fmoc | FmocCl, Et3N, DCM, 0°C | Acid stable | Piperidine, DMF | 82-89 |
| ivDde | ivDde-OSu, DIPEA, DMF | General conditions | N2H4, DMF | 75-82 |
Catalytic system optimization represents a critical aspect of efficient synthesis for 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride [10] [12]. Recent developments in organocatalysis have provided new opportunities for enhancing reaction selectivity and yield [8] [13].
Base-catalyzed cyclization reactions have emerged as a particularly effective approach for hydantoin synthesis [12] [29]. The use of guanidine-based catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has demonstrated exceptional activity in promoting intramolecular cyclization reactions [12] [14]. Under optimized conditions, TBD catalysis at room temperature in acetonitrile provides quantitative conversion to the desired imidazolidine-2,4-dione products [12] [29].
Alternative catalytic systems include the use of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a superbase catalyst [12] [42]. BEMP demonstrates superior activity compared to other base catalysts, enabling complete conversion within one minute at room temperature [12] [29]. The catalytic efficiency follows the trend BEMP > TBD > MTBD > BTMG > DBU, correlating directly with base strength [12] [42].
Copper-catalyzed reactions have also shown significant promise for imidazolidine synthesis [10] [30]. The use of copper(I) iodide in combination with appropriate ligands enables efficient coupling reactions between aziridines and imines or isocyanates [10] [21]. These reactions proceed under mild conditions and demonstrate broad functional group tolerance [10] [30].
Microwave-assisted catalysis represents another important advancement in synthetic methodology [42] [29]. Microwave irradiation significantly accelerates reaction rates while maintaining high selectivity [42] [40]. The combination of microwave heating with appropriate catalysts enables complete conversion in reaction times as short as 30 minutes [40] [42].
| Catalyst System | Temperature (°C) | Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| TBD (10 mol%) | 22-23 | 1 h | 95-98 | >99:1 |
| BEMP (5 mol%) | 22-23 | 1 min | 90-95 | >95:5 |
| CuI/Ligand | 80 | 4 h | 75-85 | 90:10 |
| MW/Base | 120 | 30 min | 85-92 | >95:5 |
Purification techniques for 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride require specialized approaches due to the polar nature of the compound and the presence of the hydrochloride salt [32] [33]. Traditional purification methods must be adapted to accommodate the unique physicochemical properties of this heterocyclic system [31] [35].
Crystallization represents the primary purification method for hydantoin derivatives, with most products forming well-defined crystalline structures that facilitate isolation [39] [33]. For the target compound, recrystallization from ethanol-water mixtures (1:1 ratio) provides optimal crystal quality and purity [33] [42]. The process typically involves dissolution of the crude product in hot ethanol, followed by slow addition of water to induce controlled precipitation [33] [29].
Alternative crystallization systems include dichloromethane-methanol mixtures, which have shown effectiveness for purifying halogenated hydantoin derivatives [33] [34]. The choice of solvent system significantly impacts crystal morphology and purity, with polar protic solvents generally providing better results for amino-substituted compounds [33] [35].
Column chromatography techniques require careful optimization of mobile phase composition to achieve effective separation [31] [37]. Silica gel chromatography using hexane-ethyl acetate gradients (typically 1:1 to pure ethyl acetate) provides good resolution for most hydantoin derivatives [31] [33]. However, the basic nature of the aminomethyl group may require the addition of triethylamine to the mobile phase to prevent irreversible adsorption [31] [35].
High-performance liquid chromatography (HPLC) methods have been developed for analytical and preparative purification [32] [35]. Reversed-phase C18 columns with water-acetonitrile gradients containing 0.1% trifluoroacetic acid provide excellent resolution and recovery [32] [29]. The acidic mobile phase ensures protonation of the amino group, improving peak shape and reproducibility [32] [33].
Yield maximization strategies focus on optimizing reaction conditions and minimizing side product formation [29] [42]. The use of controlled atmosphere conditions, particularly the exclusion of moisture and oxygen, significantly improves product yields [40] [42]. Reaction monitoring by thin-layer chromatography enables optimal timing for reaction workup [29] [33].
Solvent-free synthesis approaches have emerged as effective methods for yield improvement [43] [29]. Grinding techniques under neat conditions at elevated temperatures (70-90°C) provide excellent yields while eliminating solvent-related complications [43] [42]. These methods are particularly effective for solid-state reactions and offer significant environmental advantages [43] [29].
The implementation of continuous flow synthesis represents an advanced approach for yield optimization [40] [30]. Flow reactors enable precise control of reaction parameters and provide enhanced mass transfer characteristics [40] [42]. Studies have demonstrated that continuous flow Bucherer-Bergs reactions can achieve near-quantitative conversions within 30 minutes at 120°C and 20 bar pressure [40] [44].
| Purification Method | Purity (%) | Recovery (%) | Time Required | Scalability |
|---|---|---|---|---|
| Recrystallization (EtOH/H2O) | 95-98 | 75-85 | 2-4 h | High |
| Column chromatography | 98-99 | 80-90 | 4-6 h | Medium |
| Preparative HPLC | >99 | 70-80 | 1-2 h | Low |
| Crystallization (DCM/MeOH) | 92-96 | 70-80 | 3-5 h | High |
Process intensification through the use of specialized equipment, such as rotary evaporators with controlled temperature profiles, enables efficient solvent removal while minimizing thermal decomposition [32] [40]. The implementation of vacuum distillation techniques allows for the recovery and recycling of volatile components, improving overall process economics [32] [42].
The solubility profile of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride demonstrates characteristic behavior patterns consistent with hydantoin derivatives. Based on comprehensive analysis of related imidazolidine-2,4-dione compounds, this hydrochloride salt exhibits distinct solubility preferences across different solvent systems [2] [3].
In aqueous systems, the compound displays limited solubility at ambient temperature, with the hydrochloride salt form enhancing water solubility compared to the free base [3]. The molecular interactions between the polar functional groups and water molecules provide some degree of dissolution, though complete miscibility is not achieved at standard conditions . Temperature elevation significantly improves aqueous solubility, following the general pattern observed for hydantoin compounds where solubility increases to approximately 39.7 grams per liter at 100°C [2] [4].
The compound demonstrates excellent solubility in polar protic solvents, particularly methanol and ethanol [5] [6]. These alcoholic solvents effectively solvate both the hydantoin ring system and the hydrochloride salt portion, resulting in favorable dissolution characteristics [5]. The aminomethyl substituent contributes to enhanced solubility in protic solvents through hydrogen bonding interactions [6].
Dimethyl sulfoxide serves as an effective solvent for this compound, consistent with observations for related hydantoin derivatives [5] [8]. The aprotic polar nature of dimethyl sulfoxide allows for strong solvation of the imidazolidine ring while accommodating the ionic character of the hydrochloride salt [5].
Among organic solvents, acetone provides very good solubility despite its aprotic nature [5]. The carbonyl groups in both the solvent and compound facilitate favorable intermolecular interactions. Chlorinated solvents such as chloroform demonstrate excellent dissolution properties for hydantoin derivatives, including this compound [5] [8].
Ester solvents like ethyl acetate show poor solubility characteristics, reflecting the mismatch between solvent polarity and the compound's polar-ionic nature [9]. Aromatic hydrocarbons such as benzene provide good solubility for substituted hydantoins, particularly those with aromatic substituents [5] [8].
| Solvent System | Solubility Level | Temperature Dependence | Mechanism |
|---|---|---|---|
| Water (25°C) | Limited | High | Polar interactions, limited by hydrophobic regions |
| Water (100°C) | Moderate | N/A | Enhanced thermal motion overcomes hydrophobic effects |
| Methanol | Excellent | Low | Hydrogen bonding, polar solvation |
| Ethanol | Excellent | Low | Hydrogen bonding, balanced polarity |
| Dimethyl sulfoxide | Good | Low | Polar aprotic solvation |
| Acetone | Excellent | Low | Dipolar interactions |
| Chloroform | Excellent | Low | Hydrophobic interactions with aromatic systems |
| Ethyl acetate | Poor | Moderate | Polarity mismatch |
Differential scanning calorimetry analysis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride reveals thermal behavior characteristic of substituted hydantoin compounds. The thermal profile demonstrates multiple phase transitions and decomposition events that provide insight into the compound's stability and processing limitations [10] [11].
The melting point determination shows an endothermic transition occurring in the range of 283-285°C with decomposition, as evidenced by simultaneous mass loss during thermal analysis [12]. This temperature range is consistent with substituted hydantoin derivatives containing aromatic substituents [10] [13]. The decomposition during melting indicates limited thermal stability above the fusion point, requiring careful temperature control during processing operations.
Thermal gravimetric analysis reveals a complex decomposition profile beginning at approximately 250°C [10]. The initial weight loss of 5-10% between 150-200°C likely corresponds to dehydration and loss of the hydrochloride component [10]. The primary decomposition event occurs between 250-350°C, involving breakdown of the imidazolidine ring system and aromatic substituents [10].
The activation energy for thermal decomposition falls within the range typical for hydantoin derivatives, suggesting C-N bond cleavage as the rate-determining step [10]. The presence of the aminomethyl substituent slightly reduces thermal stability compared to unsubstituted hydantoins, as alkyl amino groups are more susceptible to thermal degradation than the parent ring system [10].
Differential scanning calorimetry reveals no significant polymorphic transitions below the melting point, indicating a stable crystalline form at ambient conditions [10]. The glass transition temperature, if present, occurs at temperatures below practical measurement limits for this compound class.
| Thermal Property | Temperature Range | Characteristics | Implications |
|---|---|---|---|
| Melting Point | 283-285°C | Decomposition during fusion | Limited high-temperature processing |
| Initial decomposition | 150-200°C | Dehydration, HCl loss | Stability concerns during drying |
| Primary decomposition | 250-350°C | Ring fragmentation | Processing temperature limits |
| Complete degradation | >400°C | Carbonaceous residue formation | Thermal disposal considerations |
The pH stability profile of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride demonstrates pH-dependent behavior characteristic of hydantoin derivatives with ionizable substituents. Stability studies across the physiological pH range reveal critical information for formulation development and storage conditions [14] [15] [16].
Under acidic conditions (pH 1-4), the compound maintains excellent stability with minimal degradation over extended periods [14] [17]. The protonated state of the aminomethyl group under acidic conditions contributes to molecular stability by preventing intramolecular cyclization reactions [17]. The hydantoin ring system remains intact across this pH range, with no evidence of ring-opening or rearrangement reactions [14].
At neutral pH (6-8), the compound demonstrates good stability suitable for most pharmaceutical applications [16] [18]. The zwitterionic character at physiological pH provides balanced interactions while maintaining structural integrity [16]. Stability studies indicate less than 5% degradation over 24 hours at 37°C in phosphate buffer systems [16].
Alkaline conditions (pH 9-11) introduce stability challenges through multiple mechanisms [14]. The deprotonated aminomethyl group can participate in intramolecular cyclization reactions, leading to structural rearrangement [14]. Additionally, the hydantoin ring becomes susceptible to nucleophilic attack by hydroxide ions, particularly at the carbonyl carbon atoms [14].
Highly alkaline conditions (pH >12) result in rapid degradation through multiple pathways including ring opening, deamination, and oxidative degradation [14]. The half-life under these conditions drops to minutes rather than hours, making alkaline storage inadvisable [14].
The compound exhibits pH-dependent isomerization behavior similar to other substituted hydantoins [14]. At pH values above 10, equilibrium shifts toward alternative tautomeric forms, with a transition pH of approximately 10.1 observed for related compounds [14].
| pH Range | Stability Profile | Degradation Rate | Primary Mechanisms |
|---|---|---|---|
| 1-4 | Excellent | <1%/24h | Minimal degradation, protonation protection |
| 5-7 | Good | <5%/24h | Balanced ionic state, structural integrity |
| 8-9 | Moderate | 5-15%/24h | Deprotonation effects, minor rearrangement |
| 10-12 | Poor | >50%/24h | Ring opening, isomerization |
| >12 | Very poor | >90%/24h | Extensive degradation, multiple pathways |
The partition coefficient analysis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride provides crucial information regarding lipophilicity and membrane permeability characteristics. The octanol-water partition coefficient serves as the primary parameter for assessing biological distribution and pharmaceutical behavior [19] [20] [21].
Experimental determination of the LogP value for this compound faces challenges due to its ionic nature as a hydrochloride salt [19]. The apparent partition coefficient varies significantly with pH, requiring careful consideration of distribution coefficient (LogD) values at physiologically relevant pH ranges [20] [22].
For the neutral form of the compound, computational predictions suggest a LogP value in the range of 2.5-3.2 [20] [23]. This moderate lipophilicity reflects the balance between the hydrophilic hydantoin ring and aminomethyl substituent against the lipophilic aromatic benzyl moiety [20]. The presence of multiple nitrogen atoms and carbonyl groups contributes to the hydrophilic character [20].
The hydrochloride salt form significantly alters partitioning behavior, with the protonated aminomethyl group strongly favoring the aqueous phase [19] [24]. At physiological pH, the distribution coefficient (LogD7.4) is estimated to be approximately 1.8-2.3, indicating predominantly hydrophilic character under biological conditions [20] [21].
Reversed-phase thin-layer chromatography studies with related hydantoin derivatives demonstrate correlation between retention factors and calculated LogP values [25]. The relationship follows expected trends with aromatic substituents increasing lipophilicity while amino groups decrease partition coefficients [25].
Temperature effects on partitioning are minimal within the physiological range, with coefficients varying less than 0.2 log units between 25°C and 37°C [19]. This stability simplifies pharmaceutical modeling and formulation considerations.
The compound's partitioning behavior places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five guidelines [23]. The moderate lipophilicity suggests favorable absorption characteristics while maintaining sufficient aqueous solubility for dissolution [23].
| Parameter | Value Range | Conditions | Significance |
|---|---|---|---|
| LogP (neutral) | 2.5-3.2 | Octanol/water, 25°C | Intrinsic lipophilicity |
| LogD (pH 7.4) | 1.8-2.3 | Physiological conditions | Biological distribution |
| LogD (pH 1.0) | 0.8-1.4 | Gastric conditions | Absorption considerations |
| LogD (pH 8.0) | 2.2-2.8 | Intestinal conditions | Permeability assessment |